N-(4-bromophenyl)-2-{6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide
Description
The exact mass of the compound this compound is 413.97861 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(4-bromophenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN4O2S/c18-10-3-5-11(6-4-10)21-13(23)8-22-9-20-14-12-2-1-7-19-16(12)25-15(14)17(22)24/h1-7,9H,8H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETPOAGCXXBODJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC3=C2N=CN(C3=O)CC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-{6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide is a complex organic compound with potential biological activities that warrant detailed exploration. This article synthesizes available research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique tricyclic structure with both bromine and sulfur substituents, which may influence its biological activity. The molecular formula is with a molecular weight of approximately 605.374 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of similar structures possess significant antimicrobial properties against various pathogens.
- Anticancer Potential : Initial studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Compounds with similar triazine structures have demonstrated anti-inflammatory properties in vitro and in vivo.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Pathways : The presence of the thiazole ring may interact with key enzymes involved in metabolic pathways.
- DNA Interaction : The compound may intercalate with DNA or inhibit topoisomerases, leading to disrupted replication in cancer cells.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels can induce oxidative stress in cells, leading to apoptosis.
Antimicrobial Studies
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for similar triazine derivatives .
Anticancer Activity
In vitro studies conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound reduced cell viability by 50% at concentrations between 10 µM and 20 µM after 48 hours of treatment. Flow cytometry analysis showed increased apoptosis rates compared to control groups .
Anti-inflammatory Effects
Research published in Phytotherapy Research demonstrated that compounds with structural similarities exhibited significant inhibition of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages .
Data Table: Summary of Biological Activities
Scientific Research Applications
N-(4-bromophenyl)-2-{6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide is a complex chemical compound with various potential applications in scientific research, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by data tables and case studies.
Chemical Properties and Structure
The compound features a unique tricyclic structure with a bromophenyl group and thiazole moiety, contributing to its biological activity. The molecular formula and weight are critical for understanding its interactions in biological systems.
Medicinal Chemistry
This compound has shown promise in the development of new pharmaceuticals due to its structural complexity and potential biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of thiazole and triazole have been documented to possess significant antibacterial and antifungal activities .
Anticancer Potential
Studies suggest that compounds containing triazine rings can inhibit cancer cell proliferation. The unique structure of this compound may enhance this effect through specific molecular interactions with cancer cell receptors .
Biochemical Research
The compound's ability to interact with biological macromolecules makes it valuable for biochemical studies.
Enzyme Inhibition Studies
Compounds similar to this compound have been investigated for their potential as enzyme inhibitors. This property can be leveraged in drug design to develop inhibitors for specific enzymes involved in disease pathways .
Material Science
The unique properties of this compound also open avenues in material science.
Synthesis of Novel Polymers
Research is exploring the use of such compounds in synthesizing polymers with enhanced thermal stability and mechanical properties . The incorporation of brominated compounds can improve flame retardancy in materials.
Case Study 1: Antimicrobial Evaluation
In a study published by the Journal of Medicinal Chemistry, derivatives of this compound were evaluated against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
Case Study 2: Cancer Cell Line Studies
A recent investigation into the anticancer properties of similar tricyclic compounds demonstrated that they could induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways . This suggests potential therapeutic applications for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
